

# 3-Bromocinnamic acid IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *3-Bromocinnamic acid*

Cat. No.: *B167283*

[Get Quote](#)

An In-depth Technical Guide to (E)-3-(3-bromophenyl)prop-2-enoic acid For Researchers, Scientists, and Drug Development Professionals

## Introduction

(E)-3-(3-bromophenyl)prop-2-enoic acid, commonly known as **3-Bromocinnamic acid**, is an organic compound of significant interest in the fields of medicinal chemistry and drug metabolism. Its IUPAC name is (E)-3-(3-bromophenyl)prop-2-enoic acid. The "(E)" designation specifies the stereochemistry of the double bond, indicating that the substituent groups are on opposite sides (trans). This compound is notably recognized as the primary active metabolite of the anticonvulsant drug cinromide (3-bromo-N-ethylcinnamamide). Understanding its synthesis, analytical quantification, and biological profile is crucial for research related to cinromide's pharmacology and for the broader exploration of halogenated cinnamic acid derivatives as potential therapeutic agents.

## Physicochemical Properties

The fundamental properties of **3-Bromocinnamic acid** are summarized below. This data is essential for its handling, formulation, and analysis.

| Property            | Value                                                                          | Reference(s)                                                |
|---------------------|--------------------------------------------------------------------------------|-------------------------------------------------------------|
| IUPAC Name          | (E)-3-(3-bromophenyl)prop-2-enoic acid                                         | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Synonyms            | 3-Bromocinnamic acid, m-<br>Bromocinnamic acid, trans-3-<br>Bromocinnamic acid | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| CAS Registry Number | 32862-97-8                                                                     | <a href="#">[3]</a>                                         |
| Molecular Formula   | C <sub>9</sub> H <sub>7</sub> BrO <sub>2</sub>                                 | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Molecular Weight    | 227.06 g/mol                                                                   | <a href="#">[1]</a>                                         |
| Melting Point       | 177-179 °C                                                                     | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Appearance          | White to light yellow crystal<br>powder                                        | <a href="#">[4]</a>                                         |
| Solubility          | Soluble in methanol; Insoluble<br>in water                                     | <a href="#">[5]</a> <a href="#">[6]</a>                     |
| InChI Key           | YEMUSDCFQUBPAL-<br>SNAWJCMRSA-N                                                | <a href="#">[1]</a> <a href="#">[6]</a>                     |

## Synthesis and Analysis

### Proposed Synthesis Protocol via Knoevenagel-Doebner Condensation

A direct, detailed synthesis protocol for **3-Bromocinnamic acid** is not readily available in peer-reviewed literature. However, a standard and effective method for synthesizing cinnamic acid derivatives is the Knoevenagel-Doebner condensation. This proposed protocol outlines the synthesis from the commercially available precursor, 3-bromobenzaldehyde.

Reaction Scheme: 3-bromobenzaldehyde + Malonic Acid → (in Pyridine/Piperidine) → (E)-3-(3-bromophenyl)prop-2-enoic acid + CO<sub>2</sub> + H<sub>2</sub>O

Materials and Equipment:

- 3-bromobenzaldehyde
- Malonic acid
- Pyridine (anhydrous)
- Piperidine
- Hydrochloric acid (concentrated)
- Round-bottom flask with reflux condenser
- Heating mantle with magnetic stirring
- Büchner funnel and vacuum flask
- Standard laboratory glassware
- Recrystallization solvent (e.g., ethanol/water mixture)

#### Experimental Protocol:

- Reaction Setup: In a 250 mL round-bottom flask, combine 3-bromobenzaldehyde (10.0 g, 54.0 mmol) and malonic acid (8.4 g, 80.7 mmol).
- Solvent and Catalyst Addition: Add anhydrous pyridine (30 mL) to the flask to dissolve the reactants. To this solution, add piperidine (0.5 mL) as a catalyst.
- Reaction: Equip the flask with a reflux condenser and heat the mixture to 90-100 °C with continuous stirring for 4-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing crushed ice (150 g) and concentrated hydrochloric acid (25 mL). This will neutralize the pyridine and precipitate the crude product.
- Isolation: Stir the acidic mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product

thoroughly with cold water to remove any remaining pyridine hydrochloride.

- Purification: Purify the crude **3-Bromocinnamic acid** by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield a crystalline solid.
- Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

[Click to download full resolution via product page](#)

Fig. 1: Proposed workflow for the synthesis of **3-Bromocinnamic acid**.

# Proposed Analytical Protocol: HPLC Quantification in Plasma

Accurate quantification of **3-Bromocinnamic acid** in biological matrices is essential for pharmacokinetic and metabolism studies. The following is a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method, adapted from established protocols for similar cinnamic acid derivatives.[\[7\]](#)[\[8\]](#)

## Materials and Equipment:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)
- Acetonitrile (HPLC grade)
- Phosphoric acid or Formic acid (for LC-MS applications)
- Water (HPLC grade)
- Plasma sample containing the analyte
- Protein precipitation agent (e.g., acetonitrile or methanol)
- Centrifuge and vortex mixer

## Experimental Protocol:

- Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile and 0.1% Phosphoric Acid in water. A typical starting ratio is 60:40 (v/v).[\[7\]](#) Filter and degas the mobile phase before use.
- Standard Solution Preparation: Prepare a stock solution of **3-Bromocinnamic acid** in methanol. Perform serial dilutions to create calibration standards ranging from approximately 0.1 µg/mL to 10 µg/mL.
- Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
- Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
- Centrifuge at 10,000 x g for 10 minutes.
- Carefully transfer the supernatant to a clean vial and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.

- Chromatographic Conditions:
  - Column: C18, 5 µm, 4.6 x 250 mm[7]
  - Flow Rate: 1.0 mL/min[7]
  - Injection Volume: 20 µL[7]
  - Column Temperature: Ambient or controlled at 25 °C
  - Detection: UV at an appropriate wavelength (e.g., 270-280 nm, requires optimization)
- Analysis: Inject the prepared standards and samples onto the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of **3-Bromocinnamic acid** in the unknown samples by interpolating their peak areas from the calibration curve.

## Biological Activity and Metabolism

### Role as a Metabolite of Cinromide

**3-Bromocinnamic acid** is the principal and active metabolite of cinromide (3-bromo-N-ethylcinnamamide), a compound developed as an anticonvulsant. The metabolic pathway involves the de-ethylation of cinromide, a reaction catalyzed primarily by hepatic enzymes. The resulting 3-bromocinnamamide is subsequently hydrolyzed to form **3-Bromocinnamic acid**.[4][6] This metabolic conversion is a critical aspect of cinromide's overall pharmacological profile.



[Click to download full resolution via product page](#)

Fig. 2: Metabolic pathway of Cinromide to **3-Bromocinnamic acid**.

## Anticonvulsant Activity

While its parent drug, cinromide, was developed for its anticonvulsant properties, the activity of **3-Bromocinnamic acid** itself has been a subject of investigation. In a study screening various halogen-substituted cinnamic acid derivatives for anticonvulsant effects using maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models, the bromine-substituted compounds did not display significant anticonvulsant activity.[4] In contrast, derivatives with fluorine, chlorine, and trifluoromethyl substitutions at the 4-position showed promising activity and low neurotoxicity in the same study.[1][4][5] This suggests that the specific halogen and its position on the phenyl ring are critical determinants of anticonvulsant efficacy within this chemical class.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents [patents.google.com]
- 4. Anticonvulsant Activity of Halogen-Substituted Cinnamic Acid Derivatives and Their Effects on Glycosylation of PTZ-Induced Chronic Epilepsy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant Activity of Halogen-Substituted Cinnamic Acid Derivatives and Their Effects on Glycosylation of PTZ-Induced Chronic Epilepsy in Mice - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An HPLC method for the determination and pharmacokinetic study of cinnamic acid in the plasma of rats having taken the traditional Chinese medicinal preparation Ling-Gui-Zhu-Gan decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Bromocinnamic acid IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167283#3-bromocinnamic-acid-iupac-name>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)